molecular formula C20H20N2OS B3001914 2-Methyl-4-[(4-methylbenzyl)oxy]-6-[(phenylsulfanyl)methyl]pyrimidine CAS No. 339278-71-6

2-Methyl-4-[(4-methylbenzyl)oxy]-6-[(phenylsulfanyl)methyl]pyrimidine

Cat. No. B3001914
CAS RN: 339278-71-6
M. Wt: 336.45
InChI Key: DDFFZNFBLSSQNV-UHFFFAOYSA-N
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Description

The compound "2-Methyl-4-[(4-methylbenzyl)oxy]-6-[(phenylsulfanyl)methyl]pyrimidine" is a pyrimidine derivative, which is a class of compounds that have been extensively studied due to their biological activities and potential therapeutic applications. Pyrimidine derivatives are known for their antitumor, antibacterial, and antiviral properties, making them significant in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-step chemical reactions, starting from simple precursors to more complex structures. For instance, the synthesis of 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase involves an oxidative addition reaction using iodine, ethanol, and water, starting from a key intermediate like 2-amino-4-oxo-6-methylpyrrolo[2,3-d]pyrimidine . Similarly, the synthesis of related compounds may involve cyclization, methylation, and oxidation steps, as seen in the synthesis of 4,6-dimethyl-2-(methylsulfonyl) pyrimidine .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques such as FT-IR, FT-Raman, NMR, and X-ray diffraction. For example, the vibrational spectral analysis of a related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, was carried out using FT-IR and FT-Raman spectroscopy, and the equilibrium geometry and vibrational wave numbers were computed using density functional theory . The crystal structure of other pyrimidine derivatives has been determined by X-ray single crystal diffraction .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including benzylation, nitrosation, and nucleophilic substitution. For instance, the treatment of 6-(N-methylanilino)-5-(N-phenylimino) pyrimidine-2, 4 (3H, 5H)-dione with benzyl hydrosulfide or benzylamine resulted in redox reactions and nucleophilic substitution . These reactions are crucial for modifying the chemical structure and potentially enhancing the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are important for their practical applications. The stability of the molecule can be influenced by hyperconjugative interactions and charge delocalization, as analyzed using NBO analysis . The nonlinear optical behavior and molecular docking results can also provide insights into the potential applications of these compounds as chemotherapeutic agents .

Scientific Research Applications

Tautomerism and Molecular Interactions of Pyrimidine Derivatives

Tautomerism of Nucleic Acid Bases The tautomeric equilibria of purine and pyrimidine bases, including 2-Methyl-4-[(4-methylbenzyl)oxy]-6-[(phenylsulfanyl)methyl]pyrimidine, are influenced by their environment. Interactions between molecules, such as those between 2-oxo-5-chloro-pyrimidine and 2-hydroxy-5-chloropyrimidine, impact the relative stability of oxo and hydroxy tautomeric forms. This phenomenon is crucial in biological contexts, where tautomeric forms can influence processes like DNA mutation. Infrared studies of isolated bases in inert matrices provide valuable insights into these tautomeric equilibria (Person et al., 1989).

Synthesis and Biological Activities of Pyrimidine Derivatives

Syntheses and Anti-inflammatory Activities of Pyrimidines Pyrimidines exhibit a variety of pharmacological effects such as antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities. Research highlights the synthesis methods of pyrimidine derivatives and their anti-inflammatory effects attributed to inhibition of various inflammatory mediators. Detailed structure–activity relationships (SARs) guide the development of new pyrimidines with enhanced anti-inflammatory activities and reduced toxicity (Rashid et al., 2021).

Anticancer Potential of Pyrimidines Pyrimidines are fundamental components of DNA and RNA, and their derivatives exhibit diverse pharmacological activities, including anticancer effects. The anticancer potential of pyrimidines in various scaffolds has been extensively studied and patented. These pyrimidine-based scaffolds interact with different enzymes, receptors, and targets, indicating their potential in drug development. The structure, activity, and potential therapeutic applications are highlighted in recent patents, underscoring the ongoing interest in pyrimidine derivatives as future drug candidates (Kaur et al., 2014).

Optoelectronic Applications of Pyrimidine Derivatives

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials Quinazolines and pyrimidine derivatives play a significant role in the creation of novel optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for fabricating materials used in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. These derivatives also show potential in nonlinear optical materials and colorimetric pH sensors. Pyrimidine push-pull systems are considered for applications like dye-sensitized solar cells, highlighting the broad applicability of these compounds in optoelectronics (Lipunova et al., 2018).

Mechanism of Action

The mechanism of action of “2-Methyl-4-[(4-methylbenzyl)oxy]-6-[(phenylsulfanyl)methyl]pyrimidine” is not explicitly mentioned in the available literature. The mechanisms of action of pyrimidine derivatives can vary widely depending on their molecular structure and the specific biological targets they interact with .

properties

IUPAC Name

2-methyl-4-[(4-methylphenyl)methoxy]-6-(phenylsulfanylmethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c1-15-8-10-17(11-9-15)13-23-20-12-18(21-16(2)22-20)14-24-19-6-4-3-5-7-19/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDFFZNFBLSSQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=NC(=NC(=C2)CSC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-[(4-methylbenzyl)oxy]-6-[(phenylsulfanyl)methyl]pyrimidine

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